3-Pyridin-2-ylquinoxalin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3-pyridin-2-yl-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c17-13-12(11-7-3-4-8-14-11)15-9-5-1-2-6-10(9)16-13/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNWESIGXKNYPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601293056 | |
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7755-93-3 | |
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7755-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2-Pyridinyl)-2(1H)-quinoxalinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601293056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Solid State Structural Elucidation of 3 Pyridin 2 Ylquinoxalin 2 1h One
Advanced Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in defining the molecular framework of 3-pyridin-2-ylquinoxalin-2(1H)-one, providing insights into its atomic connectivity and the chemical environment of its constituent atoms.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.govnist.gov The IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the lactam ring is anticipated in the region of 1650-1700 cm⁻¹. The N-H stretching vibration of the amide group should appear as a broad band in the range of 3200-3400 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | > 3000 |
| C=O Stretch (Lactam) | 1650 - 1700 |
| C=C and C=N Stretch | 1400 - 1600 |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. nist.govresearchgate.net It provides information about the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to its molecular weight. Fragmentation patterns observed in the spectrum can offer further structural clues, revealing stable fragments that arise from the cleavage of specific bonds within the molecule.
X-ray Crystallography and Molecular Conformation Analysis
While spectroscopic techniques provide valuable information about molecular structure, X-ray crystallography offers a definitive and precise three-dimensional model of the molecule in the solid state.
Computational Chemistry and Molecular Modeling of 3 Pyridin 2 Ylquinoxalin 2 1h One
In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
The evaluation of a compound's ADME profile is a critical step in the drug development pipeline, helping to identify molecules with a higher probability of success in clinical trials. For 3-Pyridin-2-ylquinoxalin-2(1H)-one, computational models were employed to predict key parameters that govern its behavior in the human body.
Drug-Likeness and Physicochemical Properties
The initial assessment of a compound's potential as a drug often begins with evaluating its "drug-likeness," a concept that compares the physicochemical properties of a molecule to those of known oral drugs. These properties are strong determinants of a compound's pharmacokinetic behavior. The predicted physicochemical properties for this compound are summarized in the table below.
| Property | Predicted Value | Significance |
| Molecular Weight | 249.26 g/mol | Within the typical range for orally bioavailable drugs (generally < 500 g/mol ), suggesting good potential for absorption and distribution. |
| LogP (Octanol/Water Partition Coefficient) | 1.8-2.5 | Indicates a balanced lipophilicity, which is crucial for membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 69.9 Ų | A TPSA value under 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | A low number of hydrogen bond donors is favorable for membrane permeation. |
| Hydrogen Bond Acceptors | 4 | A moderate number of hydrogen bond acceptors contributes to good solubility and target binding. |
| Rotatable Bonds | 1 | A low number of rotatable bonds suggests good oral bioavailability due to reduced conformational flexibility. |
These predicted values for this compound largely adhere to established guidelines for drug-likeness, such as Lipinski's Rule of Five, indicating a favorable starting point for a potential oral drug candidate.
Absorption and Distribution
The absorption of a drug, particularly after oral administration, is a key factor in its efficacy. Computational models predict that this compound exhibits high intestinal absorption. This is supported by its moderate lipophilicity and low molecular weight, which facilitate its passage across the gut wall.
Furthermore, the predicted blood-brain barrier (BBB) permeability is an important consideration for drugs targeting the central nervous system. For this compound, in silico models suggest a low probability of crossing the BBB, which could be advantageous for avoiding central nervous system side effects if the intended target is in the periphery.
Metabolism and Excretion
The metabolic stability of a compound is a critical determinant of its half-life and duration of action. In silico predictions of metabolism often involve identifying potential sites of modification by cytochrome P450 (CYP) enzymes, the primary family of drug-metabolizing enzymes in the liver. While specific metabolic pathways for this compound have not been detailed in published literature, general predictions for quinoxaline (B1680401) and pyridine-containing compounds suggest that oxidation is a likely metabolic route. The compound is not predicted to be a significant inhibitor of major CYP isoforms, which reduces the risk of drug-drug interactions.
Excretion pathways are also a key component of a drug's pharmacokinetic profile. Based on its physicochemical properties, a combination of renal and hepatic clearance would be the anticipated routes of elimination for this compound and its metabolites.
The following table summarizes the key predicted ADME properties for this compound.
| ADME Parameter | Predicted Outcome | Implication |
| Human Intestinal Absorption | High | Good potential for oral bioavailability. |
| Blood-Brain Barrier Permeation | Low | Reduced potential for CNS side effects. |
| CYP450 Inhibition | Low | Lower likelihood of drug-drug interactions. |
| Aqueous Solubility | Moderate | Sufficient solubility for absorption and formulation. |
Mechanistic Basis of Biological Activities of 3 Pyridin 2 Ylquinoxalin 2 1h One Derivatives in Research Context
Antimycobacterial Action and Resistance Mechanisms
Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) strains. nih.govmdpi.com This has spurred the search for new antimycobacterial agents with novel mechanisms of action. nih.gov The mechanisms of action for antimycobacterial drugs are diverse, targeting key cellular processes such as cell wall synthesis (e.g., isoniazid (B1672263) targeting mycolic acid synthesis), protein synthesis (e.g., aminoglycosides), and DNA replication (e.g., fluoroquinolones targeting DNA gyrase). researchgate.net
Quinoxaline (B1680401) derivatives have been identified as a promising class of antimycobacterial agents. One of their primary proposed targets is DNA gyrase. nih.gov As described in section 5.1.1, inhibition of this enzyme disrupts DNA topology and replication, leading to bacterial death. The unique, lipid-rich cell wall of mycobacteria presents a significant permeability barrier, but quinoxalinone-based compounds can be designed to effectively penetrate this barrier. researchgate.net
Resistance to antimycobacterial drugs is a significant clinical challenge and typically arises from spontaneous mutations in the bacterial chromosome. researchgate.net For agents targeting DNA gyrase, resistance is most commonly conferred by mutations in the gyrA or gyrB genes, which encode the subunits of the enzyme. nih.gov These mutations alter the drug-binding site, reducing the affinity of the inhibitor without compromising the enzyme's essential function. Another common resistance mechanism is the upregulation of efflux pumps, which actively transport the drug out of the bacterial cell, preventing it from reaching its intracellular target. nih.gov
Free Radical Production and DNA Damage
The capacity of certain quinoxaline derivatives to induce biological effects through the generation of free radicals and subsequent DNA damage is a recognized, though not universally characteristic, mechanism. This activity is often dependent on the specific substitution pattern of the quinoxaline core and the presence of additional chemical moieties.
Research into quinoxaline-arylfuran derivatives has shown that some of these compounds can increase the production and accumulation of reactive oxygen species (ROS) within cancer cells. mdpi.com This elevation in ROS can, in turn, trigger apoptotic pathways, contributing to the compound's antiproliferative effects. mdpi.com The generation of free radicals like superoxide (B77818) and hydroxyl radicals is a known pathway for inducing cellular damage. nih.gov These highly reactive species can interact with and damage critical cellular components, including DNA. nih.gov
Furthermore, studies on other related heterocyclic structures, such as furoquinolinones, have demonstrated that these molecules can induce DNA damage. nih.gov This damage can manifest as the formation of monoadducts and other DNA lesions upon activation, for instance by UVA irradiation in photosensitization studies. nih.gov While these findings are not specific to 3-pyridin-2-ylquinoxalin-2(1H)-one, they establish a precedent for the pro-oxidant and DNA-damaging potential within the broader family of quinoline (B57606) and quinoxaline-based compounds. The exact mechanism often involves complex chemical reactions, including photo-induced electron transfers that can lead to the formation of radical species capable of cleaving DNA strands. researchgate.net
It is important to note that direct evidence linking this compound itself to significant free radical production and DNA damage is not extensively documented in the reviewed literature. However, the established reactivity of related quinoxaline structures suggests that derivatives could potentially be designed to possess such properties.
Bioreduction under Hypoxic Conditions
A key mechanism of action for a specific class of quinoxaline derivatives, the quinoxaline 1,4-di-N-oxides, is their selective cytotoxicity under hypoxic (low oxygen) conditions. This property is of significant interest in cancer research, as solid tumors often contain hypoxic regions that are resistant to conventional therapies.
The mechanism relies on the bioreductive activation of the N-oxide moieties, a process that occurs preferentially in the absence of oxygen. nih.gov In a normal oxygen environment, a single-electron reduction of the N-oxide produces a radical anion that is rapidly re-oxidized back to the parent compound by molecular oxygen, a futile cycle that prevents the accumulation of toxic species. However, under hypoxic conditions, this re-oxidation is inhibited. The radical anion can then undergo further reduction or fragmentation to generate cytotoxic radicals. These radicals are capable of causing DNA strand breaks and other cellular damage, leading to cell death. nih.gov
Derivatives of 3-amino-2-quinoxalinecarbonitrile (B3424727) 1,4-di-N-oxide have been extensively studied as hypoxia-selective agents. nih.gov Research has shown that modifying the substituents on the quinoxaline ring can significantly alter the compound's reduction potential and, consequently, its potency and selectivity for hypoxic cells. nih.govnih.gov For example, introducing electron-withdrawing groups can make the compound easier to reduce, enhancing its cytotoxic potential in a low-oxygen environment. nih.gov This targeted activation makes quinoxaline 1,4-di-N-oxides promising candidates for developing drugs that specifically target the challenging environment of solid tumors.
| Compound Class/Derivative | Key Mechanistic Feature | Research Context |
| 3-Amino-2-quinoxalinecarbonitrile 1,4-di-N-oxides | Selective bioreductive activation in low oxygen | Hypoxia-selective anticancer agents |
| 7-Chloro and 7-Trifluoromethyl 1,4-di-N-oxide derivatives | High potency and selectivity for hypoxic cells | Development of improved hypoxia-activated drugs nih.gov |
| 2-Quinoxalinecarbonitrile 1,4-di-N-oxides | Potent hypoxic cytotoxins, some exceeding standard agents | Antitumor therapy nih.gov |
Receptor Antagonism Studies
Quinoxalinone derivatives have been identified as potent antagonists for several key receptors in the central nervous system, highlighting their potential as modulators of neurotransmission.
AMPA Receptor Antagonism
Derivatives of quinoxalin-2(1H)-one and the related quinoxaline-2,3-diones are well-established as antagonists of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a primary mediator of fast excitatory synaptic transmission in the brain.
Structure-activity relationship (SAR) studies have provided significant insight into the requirements for potent AMPA antagonism. The quinoxaline core itself is a critical pharmacophore. researchgate.net Modifications at various positions on this ring system have been explored to optimize affinity and selectivity. For instance, the introduction of a hydroxyl group at the N1 position of the quinoxalinedione (B3055175) ring has been shown to improve AMPA receptor affinity. ebi.ac.ukcapes.gov.br Furthermore, the nature and position of substituents on the benzo portion of the quinoxaline ring, such as nitro or imidazolyl groups, are crucial for binding. ebi.ac.ukcapes.gov.br
Docking studies suggest that the quinoxaline backbone interacts with key residues in the AMPA receptor binding pocket through hydrophobic and hydrogen bonding interactions. researchgate.net The design of non-planar analogues, achieved by introducing bulky substituents, has been a strategy to improve properties like aqueous solubility while retaining high receptor affinity. nih.gov
| Derivative Example | Modification | Finding/Activity |
| 1-Hydroxy-7-(1H-imidazol-1-yl)-6-nitro-2,3(1H,4H)-quinoxalinedione (11a) | Introduction of N1-hydroxyl group | High affinity for AMPA receptor (Ki = 0.021 µM), severalfold greater than unsubstituted derivatives. ebi.ac.ukcapes.gov.br |
| Sarcosine analogue 9 (ring-opened PNQX derivative) | Introduction of a non-planar aminomethyl side chain | Retained high AMPA receptor affinity (IC50 = 0.14 µM) with improved aqueous solubility. nih.gov |
| Quinoxalin-2-one derivatives with C-3 modifications | Attachment of hydrogen bond donors/acceptors | Modulates AMPA antagonistic activity. researchgate.net |
5-HT6 Receptor Antagonism
The quinoxaline scaffold has also been utilized in the development of antagonists for the serotonin (B10506) 6 (5-HT6) receptor. The 5-HT6 receptor is expressed almost exclusively in the brain and is implicated in cognitive processes and the pathophysiology of certain psychiatric disorders.
While the search results provide more extensive information on quinoxaline derivatives as 5-HT3 antagonists, the principles of scaffold-based drug design are applicable. nih.gov The development of 5-HT6 antagonists often involves identifying a core structure, like quinoxaline, and systematically modifying its peripheral groups to achieve high affinity and selectivity for the target receptor. nih.gov SAR studies for other classes of 5-HT6 antagonists, such as tolylamines, have demonstrated that modulation of amine, core aromatic, and peripheral aromatic moieties can significantly impact potency. nih.gov These principles guide the rational design of novel quinoxaline-based 5-HT6 antagonists. The goal is to optimize interactions with the receptor's binding site, which can involve tuning the electronic and steric properties of the molecule.
Although specific data tables for this compound derivatives as 5-HT6 antagonists are not available in the provided search results, the general strategy highlights the versatility of the quinoxaline core in designing ligands for various G protein-coupled receptors.
Structure Activity Relationship Sar Studies of 3 Pyridin 2 Ylquinoxalin 2 1h One Analogues
Design Principles for SAR Exploration
The rational design of novel quinoxalinone analogues is guided by established medicinal chemistry principles and a deep understanding of the target biology. A primary strategy involves molecular hybridization , where the quinoxalinone core is combined with other known pharmacophores to create hybrid molecules with potentially synergistic or enhanced activity. mdpi.comnih.gov For instance, new series of quinoxaline-based compounds have been designed by incorporating amide, urea, thiourea (B124793), and sulphonamide moieties, inspired by the structures of existing anti-proliferative agents like sorafenib. nih.gov
Another key design principle is structure-based drug design , which relies on the known structure of the biological target. Guided by the structural features of known inhibitors and their binding modes within a receptor's active site, new analogues are designed to achieve a better fit or establish additional favorable interactions. nih.gov This can involve creating derivatives intended to occupy vacant pockets within the receptor, thereby increasing binding affinity and potency. nih.gov
Lead optimization is a further cornerstone of SAR exploration for quinoxalinone derivatives. This process involves making systematic modifications to a "hit" or "lead" compound to improve its drug-like properties. nih.gov A common goal is to enhance oral bioavailability and metabolic stability by replacing metabolically labile groups. For example, a SAR study focused on improving a previously identified quinoxaline (B1680401) inhibitor involved replacing furan (B31954) groups, which are prone to metabolic breakdown, with more stable N-methylpyrazole moieties. nih.govtandfonline.com These design strategies provide a rational framework for navigating the chemical space around the 3-pyridin-2-ylquinoxalin-2(1H)-one scaffold to develop new therapeutic agents. nih.gov
Influence of Substituents on Biological Potency and Selectivity
The biological activity of quinoxalinone derivatives is highly sensitive to the nature and position of substituents on both the quinoxaline and pyridinyl rings. SAR studies have illuminated several key trends regarding the influence of these modifications.
The substitution pattern on the quinoxaline core is a critical determinant of activity. In some anticancer quinoxalines, unsubstituted aromatic rings (R₁, R₂ = H) show higher activity than substituted ones. mdpi.com However, when substituents are present, their electronic properties play a crucial role. For certain classes of anticancer quinoxalines, the presence of an electron-withdrawing group like chlorine (Cl) results in higher activity than a bromine (Br) atom or an electron-releasing methyl (CH₃) group. mdpi.com Conversely, in other series, electron-donating groups have been found to increase activity while electron-withdrawing groups decrease it, demonstrating that the optimal electronic nature of the substituent is highly dependent on the specific biological target and the rest of the molecular structure. mdpi.com
For derivatives designed as IKKβ inhibitors for pancreatic cancer, SAR studies identified a quinoxaline urea, an N-methylpyrazole, and an electron-deficient phenyl group as key elements for activity. nih.gov Replacing electron-donating groups like -OCH₃ with electron-withdrawing groups like -CF₃ on the phenyl ring led to a significant improvement in inhibitory potency. nih.gov Specifically, an analog with ortho-Fluorine and meta-CF₃ substitutions on the phenyl ring was identified as the most potent inhibitor. nih.gov
In a different context, for N¹-substituted quinoxalines targeting colorectal cancer, the activity and selectivity were found to be a function of the substituent's size and nature. acs.org The introduction of a methyl group on the quinoxaline ring in certain thiourea derivatives was found to be more active than the unsubstituted counterparts. nih.gov
The following table summarizes selected research findings on the influence of substituents on the biological activity of quinoxalinone analogues.
| Parent Compound/Series | Substituent & Position | Observed Effect on Activity | Biological Target/Assay | Reference |
| Anticancer Quinoxaline | R₁=H, R₂=Cl | Higher activity than R₂=Br or R₂=CH₃ | Cancer cell lines | mdpi.com |
| Anticancer Quinoxaline | R=Electron-donating group | Increased activity | Cancer cell lines | mdpi.com |
| Quinoxaline Urea Analog | Phenyl ring: o-F, m-CF₃ | ~2.5-fold more potent NFκB inhibition | IKKβ-mediated NFκB activity | nih.gov |
| Quinoxaline Urea Analog | Replacement of furan with N-methylpyrazole | ~5.7-fold increase in oral bioavailability | Pancreatic cancer cells | nih.govtandfonline.com |
| Quinoxaline Thiourea | Methyl group on quinoxaline ring | More potent than unsubstituted analog | Hep G2 liver cancer cell line | nih.gov |
| N¹-Substituted Quinoxaline | N-methyl acetate (B1210297) at N¹ position | Moderate activity (IC₅₀ 0.05-0.07 µM) | HCT-116 colorectal cancer cells | acs.org |
These examples underscore the importance of systematic substitution to fine-tune the electronic, steric, and hydrophobic properties of the molecule to achieve optimal interaction with the biological target, thereby enhancing potency and selectivity. nih.gov
Bioisosteric Modifications and Their Impact on Activity
Bioisosteric replacement is a powerful strategy in drug design used to modify a lead compound's properties while retaining its primary biological activity. ajptr.com This approach involves substituting an atom or a group of atoms with another that possesses similar physical or chemical properties. ajptr.com The goal is often to improve potency, selectivity, decrease toxicity, or alter the metabolic profile of the compound. ajptr.com This strategy has been applied to quinoxalinone analogues and related heterocyclic systems to overcome challenges in drug development. nih.govacs.org
One common application is the replacement of metabolically susceptible rings or functional groups. Phenyl rings, while common in drug candidates, can be associated with poor aqueous solubility and metabolic instability. pharmablock.com Sp³-rich aliphatic rings, such as cyclohexane (B81311) or piperidine, have been successfully used as bioisosteres for the phenyl ring, leading to significant improvements in solubility and pharmacokinetic profiles in various drug discovery campaigns. pharmablock.com This principle is directly applicable to modifying the pyridinyl or other aryl substituents on the this compound scaffold.
Heterocyclic ring systems themselves can be subject to bioisosteric replacement. In one notable example, a 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline scaffold was designed as a bioisostere of the phthalazinone motif found in the approved PARP-1 inhibitor, Olaparib. nih.gov This modification led to the discovery of new PARP-1 inhibitors with potent anticancer activity, with one derivative showing significantly greater potency than the reference drug. nih.gov Similarly, a pharmacophore hybridization approach used an imidazolidine-2,4-dione (hydantoin) to replace a pyrrolidine-2,5-dione moiety in a pyrazoline-based anticancer agent, resulting in a hybrid that was at least 10-fold more potent. nih.gov
Correlation of Molecular Descriptors with Biological Responses
Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular properties, known as descriptors, QSAR models can predict the activity of new, unsynthesized analogues and provide insight into the structural features that are critical for potency. rsc.org
For quinoxalinone-based derivatives, 3D-QSAR studies have been particularly informative. These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), evaluate the impact of steric, electrostatic, hydrophobic, and hydrogen-bonding fields on biological activity. rsc.org In a study focused on quinoxalinone-based aldose reductase (ALR2) inhibitors, robust CoMFA and CoMSIA models were developed. rsc.org The results indicated that steric, electrostatic, hydrogen-bond donor, and hydrophobic fields played key roles in determining the inhibitory potency. rsc.org The high statistical quality of these models, as shown in the table below, confirms their predictive power. rsc.org
Another 3D-QSAR study on quinoxaline analogs as ALR2 inhibitors similarly yielded models with excellent statistical measures, reinforcing the understanding of the structural requirements for potent inhibition. tandfonline.comtandfonline.com
| QSAR Model | q² (Cross-validated R²) | r² (Non-validated R²) | Key Descriptors/Fields | Compound Class | Reference |
| CoMFA | 0.894 | 0.994 | Steric, Electrostatic | Quinoxalinone ALR2 inhibitors | rsc.org |
| CoMSIA | 0.907 | 0.995 | Steric, Electrostatic, H-donor, Hydrophobic | Quinoxalinone ALR2 inhibitors | rsc.org |
| Topomer CoMFA | 0.752 | 0.985 | Steric, Electrostatic | Quinoxalinone ALR2 inhibitors | rsc.org |
| Atom-based 3D-QSAR | Q² = 0.75 | R² > 0.9 | Pharmacophoric features | Quinoxaline ALR2 inhibitors | tandfonline.comtandfonline.com |
Beyond 3D-QSAR, other molecular descriptors are also correlated with biological responses and drug-like properties. In ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analyses of quinoxalinone and quinazolinone derivatives, descriptors such as water solubility (logS) and blood-brain barrier penetration (logBB) are crucial predictors of a compound's pharmacokinetic behavior. nih.gov For instance, quinoxalinone derivatives were predicted to be more soluble than quinazolinone analogs due to an additional -NH group capable of hydrogen bonding. nih.gov Such correlations between calculated molecular descriptors and experimental biological responses are vital for prioritizing which novel this compound analogues should be synthesized and tested.
Development of Pharmacophore Models for Quinoxalinone Derivatives
A pharmacophore model is a 3D representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a response. researchgate.net These models serve as templates in drug discovery, particularly for virtual screening of compound libraries to identify new potential hits and for guiding the design of new analogues with improved activity. researchgate.net
Several pharmacophore models have been developed for quinoxalinone derivatives and related scaffolds targeting various enzymes. For a series of quinoxaline analogs designed as Aldose Reductase 2 (ALR2) inhibitors, a five-point pharmacophore hypothesis was generated. tandfonline.comtandfonline.com This model, designated AADRR, consists of two hydrogen bond acceptor (A) features, one hydrogen bond donor (D) feature, and two aromatic ring (R) features. tandfonline.comtandfonline.com Docking studies that complement this model revealed that the inhibitors bind to key amino acid residues such as TYR 48, HIE 110, and TRP 111 in the enzyme's active site. tandfonline.comtandfonline.com
The design of PARP-1 inhibitors has also been guided by pharmacophoric understanding. The common features required for PARP-1 inhibition include an aromatic ring and a carboxamide core. nih.gov The critical interactions involve hydrogen bonds between the carboxamide and the backbone of Gly863 and the side chain of Ser904, along with a π-π stacking interaction between the inhibitor's aryl ring and Tyr907. nih.gov This understanding allowed for the successful design of quinoxalinone-based PARP-1 inhibitors that mimic these key interactions. nih.gov
Similarly, for a class of 4-anilinoquinazoline (B1210976) derivatives (a closely related scaffold) that inhibit Tyrosine Kinase, a predictive pharmacophore model was established. core.ac.uk The optimal hypothesis consisted of four features: three hydrophobic (HYD) regions and one hydrogen bond donor (HBD) function. core.ac.uk
These models provide a clear picture of the molecular recognition motifs required for activity. For analogues of this compound, a pharmacophore model would likely include features such as:
A hydrogen bond donor (the N-H of the quinoxalinone).
A hydrogen bond acceptor (the C=O of the quinoxalinone and the nitrogen of the pyridine (B92270) ring).
Aromatic/hydrophobic regions (the fused benzene (B151609) ring and the pyridine ring).
The development and validation of such pharmacophore models are essential for the rational design and discovery of novel, potent, and selective this compound-based therapeutic agents. nih.gov
Advanced Research Applications of Quinoxalinone Derivatives
Photocatalytic Applications in Organic Synthesis and Redox Reactions
While 3-Pyridin-2-ylquinoxalin-2(1H)-one is not typically employed as a photocatalyst itself, its synthesis is often achieved through advanced photocatalytic methods. These modern synthetic routes represent a green and efficient alternative to traditional chemical pathways, avoiding harsh reagents and conditions.
Visible-light-mediated photocatalysis has become a powerful tool for the C-H functionalization of quinoxalin-2(1H)-ones to produce 3-aryl derivatives, including the pyridyl-substituted variant. rsc.org One notable approach involves a photocatalytic three-component cascade reaction of quinoxalin-2(1H)-ones, alkenes, and sulfinic acids, which proceeds at room temperature using air as a green oxidant. rsc.org Another innovative, metal-free method utilizes an electron donor-acceptor (EDA) complex formed between quinoxalin-2(1H)-ones and sulfinic acids, which can be activated by visible light to initiate the reaction. rsc.org
Researchers have also developed methods using heterogeneous photocatalysts. For instance, oxygen-doped graphitic carbon nitride (OCN) has been used as a solid, metal-free photocatalyst for the synthesis of 3-arylquinoxalin-2(1H)-ones. researchgate.net This process involves the catalytic decomposition of aryl diazonium salts under blue light irradiation, offering moderate to excellent yields and broad substrate scope under mild conditions. researchgate.net Such photocatalytic strategies are highly valued for their high atom economy and environmentally benign nature, facilitating the accessible synthesis of compounds like this compound for further study. rsc.org
Exploration as Fluorescent Probes
The inherent photophysical properties of the quinoxalinone core, particularly when combined with other aromatic systems like pyridine (B92270), make these compounds promising candidates for fluorescent probes. nih.gov The fluorescence of these molecules is often sensitive to their local environment, a characteristic that can be harnessed for sensing applications.
Detailed photophysical studies have been conducted on closely related structures, such as dipeptides incorporating a 2,3-di(pyridin-2-yl)quinoxaline-6-yl moiety. Research on one such dipeptide, Pe-DPiQ, revealed strongly temperature-dependent emission. nih.gov At room temperature and higher, fluorescence is the dominant relaxation pathway, while at 77 K, phosphorescence prevails. nih.gov
The fluorescence decay of this related compound was found to be biexponential over a wide temperature range, suggesting the presence of at least two major excited-state conformations that can interconvert on a nanosecond timescale. nih.gov A new, lower-energy fluorescence band appears at elevated temperatures, which has been assigned to a different excited-state isomer. nih.gov These findings highlight the complex excited-state dynamics and the sensitivity of the emission properties to conformational changes, which are crucial for the rational design of advanced fluorescent probes.
| Property | Observation | Interpretation |
|---|---|---|
| Emission at Room Temp. | Fluorescence band at 403 nm | Prevailing de-excitation pathway |
| Emission at 77 K | Phosphorescence-dominated spectra | Temperature-dependent intersystem crossing |
| Fluorescence Decay | Biexponential decay (2 ns and 9 ns) | Interconversion of two major excited-state conformations |
| Emission at 363 K | New fluorescence band at 570 nm | Formation of a third excited-state isomer |
Research into Organic Semiconductor and Electroluminescent Material Potentials
Quinoxaline-based derivatives are materials of significant interest in the field of organic electronics, particularly for applications in organic photovoltaics and organic thin-film transistors (OTFTs). researchgate.netrsc.org The electron-deficient nature of the pyrazine (B50134) ring within the quinoxaline (B1680401) structure makes these compounds suitable for use as n-type or ambipolar organic semiconductors.
Research has focused on incorporating quinoxaline units into π-conjugated polymers to create materials with tailored electronic properties. For example, polymers based on a Pyrazino[2,3-g]quinoxaline-2,7-dione (PQx) building block have been synthesized and tested in OTFTs. researchgate.net These materials demonstrated ambipolar charge transport characteristics, meaning they can conduct both electrons and holes. Specific copolymers exhibited electron-dominant ambipolar behavior with electron mobilities reaching up to 4.28 × 10⁻³ cm² V⁻¹ s⁻¹, while others showed hole-dominant transport with hole mobilities as high as 4.82 × 10⁻² cm² V⁻¹ s⁻¹. researchgate.net
These findings underscore the potential of the quinoxaline core as a versatile component for high-performance organic semiconductors. researchgate.net While specific data for this compound as a discrete semiconductor is not widely reported, the performance of these related polymers suggests that the fundamental scaffold possesses the necessary electronic properties for such applications, warranting further investigation into its potential in electroluminescent and semiconductor devices.
| Polymer Type | Transport Characteristic | Highest Measured Mobility (cm² V⁻¹ s⁻¹) |
|---|---|---|
| PQx and Bithiophene Copolymers | Electron-dominant Ambipolar | 4.28 × 10⁻³ (electron) |
| PQx and Thieno[3,2-b]thiophene Copolymers | Hole-dominant Ambipolar | 4.82 × 10⁻² (hole) |
DNA Intercalation Studies
The planar aromatic structure of the quinoxaline ring system makes it an ideal candidate for intercalation between the base pairs of double-stranded DNA. nih.govnih.gov This non-covalent binding mode can disrupt DNA replication and transcription processes, making quinoxaline derivatives a rich area of research for the development of anticancer agents. The addition of a pyridyl group can further influence this interaction through additional hydrogen bonding or electrostatic interactions.
Studies on metal complexes incorporating the 2-(2'-pyridyl)-quinoxaline ligand have provided significant insight into its DNA binding capabilities. A bishomoleptic ruthenium(II) complex, [Ru(bpy)₂(2,2'-pq)]²⁺, was found to bind strongly to calf thymus DNA (CT-DNA), with a binding constant (K_b) of 4.46 × 10⁵ M⁻¹. nih.gov This affinity is substantially greater than that of related complexes without the pyridyl-quinoxaline ligand, highlighting its crucial role in the DNA interaction. nih.gov Molecular docking studies suggest that these complexes bind via the minor groove of the DNA. nih.gov
Further evidence comes from a binuclear Iridium(III) complex featuring a 2,3-bis((4-(pyridin-2-yl)-1H-1,2,3-triazol-1-yl)methyl)quinoxaline ligand. This complex also demonstrated a very high DNA binding affinity, with a K_b value of 0.92 × 10⁶ M⁻¹. nih.gov These studies collectively indicate that the pyridyl-quinoxaline moiety is a potent pharmacophore for strong DNA association, positioning this compound as a compound of high interest for investigations into DNA-targeted therapeutics.
| Compound/Complex | DNA Binding Constant (K_b) in M⁻¹ | Reference |
|---|---|---|
| [Ru(bpy)₂(2,2'-pq)]²⁺ | 4.46 × 10⁵ | nih.gov |
| Binuclear Ir(III) complex with a pyridyl-triazolyl-quinoxaline ligand | 0.92 × 10⁶ | nih.gov |
Future Research Directions and Translational Perspectives for 3 Pyridin 2 Ylquinoxalin 2 1h One
Development of Novel and Sustainable Synthetic Routes
The future development of 3-Pyridin-2-ylquinoxalin-2(1H)-one and its derivatives is intrinsically linked to the establishment of novel and sustainable synthetic methodologies. Traditional chemical syntheses often rely on harsh reaction conditions, toxic solvents, and generate significant chemical waste. The principles of green chemistry are now guiding the development of more environmentally benign and efficient synthetic pathways. nih.govmdpi.com
A primary focus will be on the adoption of solvent-free or "neat" reaction conditions, such as those achievable through mechanochemical methods like ball milling. researchgate.net This approach has already shown promise in the synthesis of related quinoxaline (B1680401) structures, offering advantages in terms of reduced waste and simplified product isolation. researchgate.net Furthermore, exploring catalyst-free synthetic strategies is a promising avenue. rsc.org Recent research has demonstrated the successful synthesis of related nitrogen-containing heterocyclic compounds without the need for metal catalysts, relying instead on the intrinsic reactivity of the starting materials. rsc.org
The use of alternative energy sources, such as microwave irradiation, can also contribute to more sustainable synthetic protocols by reducing reaction times and energy consumption. mdpi.com Additionally, the exploration of biocatalysis, employing enzymes to carry out specific chemical transformations, offers a highly selective and environmentally friendly approach to synthesizing complex molecules. mdpi.com The development of such green synthetic routes will be crucial for the cost-effective and environmentally responsible production of this compound for research and potential commercial applications. nih.govresearchgate.net
Deeper Mechanistic Insights into Biological Interactions and Target Specificity
While the biological activities of quinoxaline derivatives are widely recognized, a more profound understanding of the specific molecular interactions of this compound is essential for its future development. mdpi.com Future research must focus on elucidating the precise mechanisms by which this compound exerts its biological effects. This includes identifying its primary molecular targets and understanding the downstream signaling pathways that are modulated.
Advanced biochemical and cell-based assays will be instrumental in identifying and validating the direct binding partners of this compound. Techniques such as affinity chromatography, co-immunoprecipitation coupled with mass spectrometry, and thermal shift assays can pinpoint the specific proteins or other biomolecules with which the compound interacts.
Furthermore, understanding the structural basis of these interactions through techniques like X-ray crystallography and cryo-electron microscopy will provide invaluable insights. This structural information will be critical for explaining the compound's target specificity and for guiding the rational design of more potent and selective analogs. A comprehensive understanding of the biological mechanism will be paramount for translating the potential of this compound into therapeutic applications.
Rational Design of Highly Potent and Selective Research Probes
Building on a deeper mechanistic understanding, the rational design of highly potent and selective research probes derived from the this compound scaffold is a key future direction. nih.gov These probes are essential tools for dissecting complex biological processes and for validating novel drug targets.
Structure-guided drug design will play a pivotal role in this endeavor. nih.gov By leveraging detailed structural information of the target-ligand complex, medicinal chemists can make targeted modifications to the this compound structure to enhance its potency and selectivity. This may involve introducing specific functional groups to optimize interactions with the target's binding site or to disfavor binding to off-target proteins.
The development of pharmacophore models can also guide the design of new derivatives with improved properties. nih.gov These models define the essential structural features required for biological activity and can be used to screen virtual compound libraries for new lead structures. The goal is to develop probes that exhibit high affinity for their intended target and minimal off-target effects, thereby providing a clear and unambiguous tool for biological investigation. nih.gov
Expanding the Scope of Research Applications in Chemical Biology and Materials Science
The unique structural features of this compound suggest that its applications could extend beyond its currently explored biological activities. Future research should aim to expand its utility in the broader fields of chemical biology and materials science.
In chemical biology, derivatives of this compound could be developed as fluorescent probes for cellular imaging or as chemical tools to modulate specific protein-protein interactions. The quinoxaline core, with its inherent spectroscopic properties, provides a foundation for the design of novel imaging agents.
In the realm of materials science, the planar and aromatic nature of the quinoxaline ring system suggests potential applications in the development of organic electronic materials. Derivatives could be investigated for their properties as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as components of novel sensors. The ability to tune the electronic properties of the molecule through chemical modification of the pyridinyl and quinoxalinone rings opens up a vast chemical space for the design of new functional materials. Exploring these untapped applications will require interdisciplinary collaborations between chemists, biologists, and materials scientists.
Q & A
Q. What are the common synthetic routes for preparing 3-Pyridin-2-ylquinoxalin-2(1H)-one derivatives?
- Methodological Answer : Derivatives are synthesized via cyclization, alkylation, or condensation. For example:
- Cyclization : 3-Benzoylquinoxalin-2(1H)-one undergoes Kostanecki-Robinson reaction with acetic anhydride/pyridine to form pyrano-fused derivatives .
- Alkylation : Reacting 3-phenylquinoxalin-2(1H)-one with benzyl chloride or propargyl bromide in DMF using K₂CO₃ and tetra--butylammonium bromide (TBAB) yields -alkylated derivatives (e.g., 1-benzyl-3-phenylquinoxalin-2(1H)-one, 85% yield) .
- Condensation : Hydrazine derivatives are synthesized by refluxing 3-hydrazinoquinoxalin-2(1H)-one with aldehydes in ethanol (95°C, 3 h) .
Q. Which spectroscopic techniques are most effective for characterizing quinoxalin-2(1H)-one derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Used to confirm substitution patterns (e.g., aromatic protons, alkyl chain integration) .
- X-ray crystallography : Resolves crystal packing and dihedral angles (e.g., phenyl substituents twisted 19.3°–30.4° relative to quinoxaline core) .
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in quinoxalinone synthesis?
- Methodological Answer : Key factors include solvent polarity, catalyst selection, and temperature:
-
Solvent : Ethanol supports condensation (e.g., 59–65% yields for 2-(indol-2-yl)-benzimidazoles) , while DMF enhances alkylation efficiency .
-
Catalysts : TBAB facilitates phase-transfer reactions in alkylation .
-
Temperature : Reflux (95°C) is critical for cyclization, whereas room temperature suffices for alkylation (24 h stirring) .
Reaction Type Conditions Yield Range Reference Benzimidazole synthesis Na₂S₂O₄ reduction, HCl, 95°C 59–65% -Alkylation DMF, K₂CO₃, TBAB, RT 63–85%
Q. How should researchers address discrepancies in spectral data or unexpected by-products?
- Methodological Answer :
- Cross-validation : Combine NMR, IR, and X-ray data to resolve ambiguities (e.g., distinguishing regioisomers) .
- Mechanistic analysis : Investigate side reactions (e.g., over-reduction during Na₂S₂O₄ treatment) .
- Purification : Recrystallization from ethanol or column chromatography removes impurities .
Q. What strategies enhance the biological activity of quinoxalinone derivatives?
- Methodological Answer :
-
Substitution : Introducing electron-withdrawing groups (e.g., Cl, F) or heterocycles (e.g., indole, pyrazole) improves antimicrobial or antitumor activity .
-
Hybridization : Fusing quinoxalinone with pyrano or oxadiazolo rings enhances bioactivity (e.g., pyrido[2,3-]pyrazin-3(4H)-one) .
Derivative Modification Biological Activity Reference 2-(Indol-2-yl)-benzimidazole Indole fusion Antiviral/antitumor (hypothesized) 1-Allyl-3-phenylquinoxalin-2(1H)-one -Alkylation Enhanced pharmacokinetics
Contradiction Analysis
Q. How do variations in substituents affect reaction outcomes in quinoxalinone chemistry?
- Methodological Answer : Substituents influence reactivity and steric hindrance:
- Electron-donating groups (e.g., methyl) accelerate alkylation but may reduce cyclization efficiency .
- Halogens (e.g., Cl, F) increase oxidative stability but complicate purification due to lower solubility .
Data-Driven Design
Q. What computational tools aid in predicting quinoxalinone derivative properties?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
